Chemical structure and physical properties of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
Chemical structure and physical properties of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
An In-depth Technical Guide to 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
Abstract
This technical guide provides a comprehensive scientific overview of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, a substituted aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds to predict its physicochemical properties and outline a robust synthetic pathway. We present a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, followed by a systematic approach to its structural characterization and validation using modern analytical techniques. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and reliable. This document is intended to serve as a foundational resource for scientists and drug development professionals engaged in the synthesis and application of complex small molecules.
Molecular Identity and Structure
Chemical Nomenclature
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IUPAC Name: (4-methoxy-3,5-dimethylphenyl)(2-iodophenyl)methanone
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Common Synonyms: 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
Chemical Structure
The structure consists of a benzophenone core, which is a diaryl ketone. One phenyl ring is substituted at the 2-position with an iodine atom. The second phenyl ring is substituted with a methoxy group at the 4-position and two methyl groups at the 3- and 5-positions.
SMILES: COC1=C(C)C=C(C=C1C)C(=O)C2=CC=CC=C2I
Key Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅IO₂ | Calculated |
| Molecular Weight | 382.19 g/mol | Calculated |
| CAS Number | Not available | - |
Physicochemical Properties (Predicted)
Direct experimental data for the target compound is scarce. The following properties are predicted based on data from structurally analogous compounds, such as 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone.[1][2][3][4] The introduction of two methyl groups and a large iodine atom is expected to increase the melting point compared to simpler benzophenones and decrease aqueous solubility.
| Property | Predicted Value / Observation | Justification / Comparative Data |
| Appearance | Off-white to pale yellow solid | Aromatic ketones are typically crystalline solids at room temperature.[2][3] |
| Melting Point | 140 - 155 °C | 4,4'-Dimethoxybenzophenone has a melting point of 141-143 °C.[2][3] The increased molecular weight and steric hindrance from the iodo and dimethyl groups would likely elevate this further. |
| Boiling Point | > 400 °C | High molecular weight and polarity suggest a high boiling point, though decomposition may occur before boiling at atmospheric pressure. |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water. | Based on the general solubility of non-polar organic compounds. |
| LogP (Predicted) | 4.5 - 5.5 | The presence of a large non-polar iodine atom and two methyl groups significantly increases lipophilicity. |
Proposed Synthesis: Friedel-Crafts Acylation
The most direct and reliable method for synthesizing benzophenones is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the carbonyl-aryl bond in two ways. The most strategically sound approach involves the acylation of the highly activated (electron-rich) 3,5-dimethylanisole with 2-iodobenzoyl chloride. The methoxy and two methyl groups are strong activating groups, which facilitates the electrophilic substitution. The alternative disconnection would require acylation of iodobenzene, which is deactivated towards electrophilic substitution, leading to lower yields and harsher reaction conditions.
Synthesis Workflow Diagram
The following diagram illustrates the proposed two-step synthesis starting from commercially available 2-iodobenzoic acid and 3,5-dimethylanisole.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Causality Statement: This protocol is designed for high efficiency and purity. The use of oxalyl chloride or thionyl chloride is standard for converting carboxylic acids to highly reactive acyl chlorides.[7] Anhydrous aluminum chloride is a potent Lewis acid that activates the acyl chloride for electrophilic attack on the electron-rich anisole ring.[6] The reaction is initiated at 0 °C to control the initial exothermic reaction before allowing it to proceed at room temperature.
Step 1: Synthesis of 2-Iodobenzoyl Chloride
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In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
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Add 2-iodobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).
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Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Stir the mixture at room temperature. Gas evolution (HCl, CO, CO₂) will be observed.
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After gas evolution ceases (approx. 2-3 hours), gently heat the reaction to reflux for 1 hour to ensure completion.
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Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude 2-iodobenzoyl chloride is a yellow oil or low-melting solid and is used immediately in the next step without further purification.
Step 2: Friedel-Crafts Acylation
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In a separate, dry, three-necked flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous DCM.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve the crude 2-iodobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension. Stir for 15 minutes.
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Add a solution of 3,5-dimethylanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
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Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
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Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone as a solid.
Structural Characterization and Validation
The identity and purity of the synthesized compound must be rigorously confirmed. The following techniques provide a self-validating system for structural elucidation.
Characterization Workflow
Caption: Workflow for the analytical validation of the synthesized compound.
Expected Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons (2'-iodophenyl ring): Expect complex multiplets between δ 7.2-8.0 ppm.
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Aromatic Protons (dimethyl-methoxyphenyl ring): A singlet around δ 6.8-7.0 ppm integrating to 2H.
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Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm integrating to 3H.[8]
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Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm integrating to 6H.
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¹³C NMR (101 MHz, CDCl₃):
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Carbonyl Carbon (C=O): A signal in the downfield region, δ 194-196 ppm.
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Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbon bearing the iodine (C-I) will be shifted upfield to ~95 ppm, while the carbon bearing the methoxy group (C-O) will be downfield (~160 ppm).[8]
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Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
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Methyl Carbons (-CH₃): A signal around δ 20-22 ppm.
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Mass Spectrometry (HRMS-ESI):
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Infrared (IR) Spectroscopy (ATR):
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C=O stretch (ketone): A strong, sharp absorption band around 1660 cm⁻¹.[5]
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C-O stretch (ether): A strong band around 1250 cm⁻¹.
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Aromatic C=C stretch: Medium absorptions in the 1450-1600 cm⁻¹ region.[9]
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sp² C-H stretch: Absorptions just above 3000 cm⁻¹.
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sp³ C-H stretch: Absorptions just below 3000 cm⁻¹.
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Applications in Research and Development
The benzophenone scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[5] The specific substitution pattern of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone makes it a versatile intermediate:
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Medicinal Chemistry: The iodine atom serves as a crucial synthetic handle for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for drug discovery.
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Photochemistry: Benzophenones are well-known photosensitizers. This compound could be explored in photochemistry and materials science applications.[2]
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Molecular Probes: The iodine can be replaced with a radioisotope (e.g., ¹²⁵I) for use in radiolabeling studies and biological imaging.
Safety and Handling
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Hazard Codes: While specific data is unavailable, related aromatic ketones and iodinated compounds should be handled as irritants.
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[2][3] All manipulations should be performed in a certified chemical fume hood.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information For - The Royal Society of Chemistry.
- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethoxy-3'-iodobenzophenone.
- LookChem. (n.d.). Cas 90609-47-5, 1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE.
- PubChem. (2026). 4-Methoxybenzophenone.
- Sigma-Aldrich. (n.d.). 4,4'-Dimethoxybenzophenone 97%.
- Merck. (n.d.). 4,4'-Dimethoxybenzophenone 97%.
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone.
- NIST. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook.
- Eureka | Patsnap. (2012). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
- PubChem. (2026). 3-Iodo-4-methoxybenzaldehyde.
- Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). TSI Journals.
Sources
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